molecular formula C17H18MgN3O3S+ B13852202 3-(2-(Dipropylamino)ethyl)-N-ethylaniline

3-(2-(Dipropylamino)ethyl)-N-ethylaniline

Cat. No.: B13852202
M. Wt: 368.7 g/mol
InChI Key: VDGDWWUKRIBTIH-UHFFFAOYSA-N
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Description

3-(2-(Dipropylamino)ethyl)-N-ethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dipropylamino group attached to an ethyl chain, which is further connected to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dipropylamino)ethyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dipropylamino)ethyl)-N-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

3-(2-(Dipropylamino)ethyl)-N-ethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Dipropylamino)ethyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, leading to changes in signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride: This compound shares a similar dipropylaminoethyl group but differs in the core structure, which is an indoline-dione rather than an aniline.

    2-(Dipropylamino)ethyl methacrylate: This compound contains the same dipropylaminoethyl group but is part of a methacrylate ester rather than an aniline derivative.

Uniqueness

3-(2-(Dipropylamino)ethyl)-N-ethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18MgN3O3S+

Molecular Weight

368.7 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2

InChI Key

VDGDWWUKRIBTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Origin of Product

United States

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